

Entecavir: From Rational Design to Functional Cure Backbone

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Compound of Interest

Compound Name: *3',5'-Di-O-benzyl Entecavir-
13C2,15N*

Cat. No.: *B1152388*

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A Technical Retrospective on BMS-200475 The Rational Design Framework: Moving Beyond Acyclics

The discovery of Entecavir (ETV), originally coded as BMS-200475, represents a paradigm shift in nucleoside analogue design. Unlike its predecessor Lamivudine (3TC), which utilized an L-nucleoside structure, Entecavir was born from an investigation into carbocyclic nucleosides intended for Herpes Simplex Virus (HSV).

1.1 Structure-Activity Relationship (SAR)

The critical leap in potency and specificity for the Hepatitis B Virus (HBV) polymerase came from specific modifications to the guanosine scaffold.

- **The Carbocyclic Ring:** Replacing the ribose oxygen with a carbon atom (cyclopentyl ring) increased hydrolytic stability and mimicked the sugar pucker required for polymerase binding.
- **The Exocyclic Double Bond:** The defining feature of Entecavir is the exocyclic methylene group at the 5'-position of the cyclopentyl ring.
 - **Causality:** This alkene moiety locks the conformation of the cyclopentyl ring, optimizing the presentation of the 3'-hydroxyl group for chain termination (pseudo-termination) or steric

hindrance within the dNTP binding pocket.

1.2 Comparative Potency Data

The following table summarizes the initial SAR findings that led to the selection of BMS-200475 over other candidates.

Compound	Structural Feature	EC50 (HBV)	Cytotoxicity (CC50)	Selectivity Index
Lamivudine (3TC)	L-nucleoside (Sulfur)	0.01 μM	> 200 μM	> 20,000
Lobucavir	Cyclobutyl guanine	0.05 μM	45 μM	900
BMS-200475 (ETV)	Cyclopentyl + Exocyclic =CH ₂	0.003 μM	30 μM	10,000
Adefovir	Acyclic phosphonate	0.5 μM	> 100 μM	> 200



Technical Insight: While Lobucavir showed promise, its safety margin was narrower. Entecavir demonstrated picomolar potency in transfected cell lines, driven by the precise stereochemistry of the 1'S, 3'R, 4'S configuration.

Mechanism of Action: The "Triple Threat" Inhibition

Entecavir is distinct among Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) because it inhibits all three functional activities of the HBV polymerase. This comprehensive blockade contributes to its high genetic barrier to resistance.

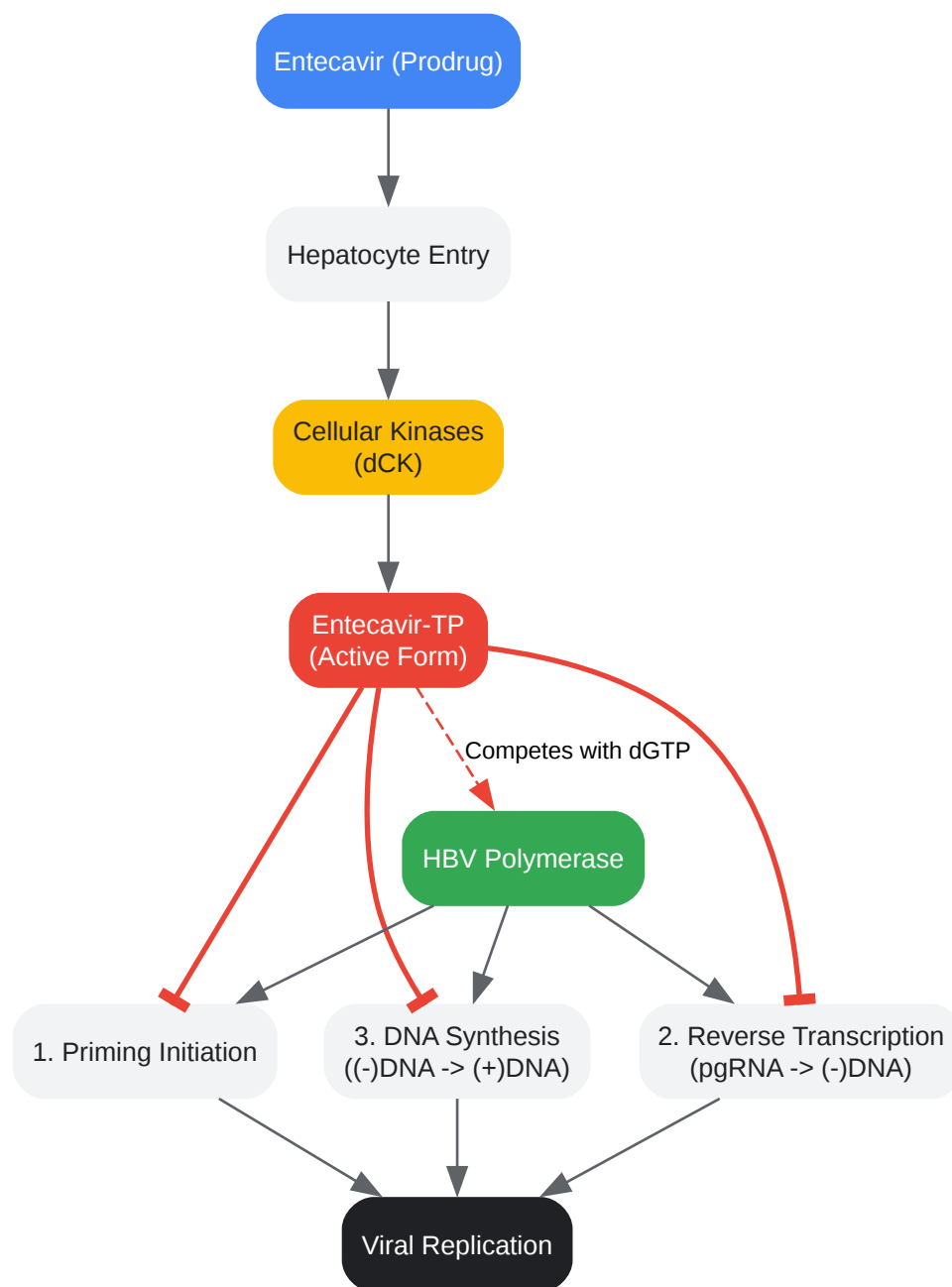
2.1 The Three Stages of Inhibition

Upon entry into the hepatocyte, Entecavir is phosphorylated by cellular kinases (deoxycytidine kinase) to its active triphosphate form (ETV-TP). ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP).

- Priming Inhibition: Blocks the initiation of negative-strand RNA synthesis.
- Reverse Transcription Inhibition: Halts the synthesis of the negative-strand DNA from the pregenomic RNA template.
- DNA-Dependent DNA Synthesis: Prevents the synthesis of the positive-strand DNA.

2.2 Visualization of Signaling & Inhibition

The following diagram illustrates the intracellular activation and multi-stage inhibition of HBV replication by Entecavir.



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Caption: ETV-TP exerts a triple-inhibitory effect on HBV Polymerase, blocking priming, RT, and DNA synthesis.

Experimental Protocol: In Vitro Potency Assay

To validate the potency of Entecavir or novel analogues, the HepG2.2.15 assay is the industry standard. This cell line is stably transfected with the HBV genome and constitutively secretes

virions.

Protocol: HepG2.2.15 Antiviral Assay

Objective: Determine the EC50 of Entecavir against HBV DNA replication.

- Cell Seeding:
 - Seed HepG2.2.15 cells in 96-well plates at a density of

 cells/well in DMEM supplemented with 10% FBS and G418 (to maintain transfection pressure).
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of Entecavir (0.0001 μM to 10 μM) in fresh media.
 - Replace culture media with drug-containing media.
 - Critical Step: Refresh media with the drug every 24 hours for a total of 6-9 days. Reasoning: Entecavir is stable, but constant pressure ensures steady-state intracellular triphosphate levels.
- DNA Extraction:
 - Harvest culture supernatant (for extracellular virions) or lyse cells (for intracellular replication intermediates).
 - Treat supernatant with Proteinase K to digest viral capsids.
- Quantitative PCR (qPCR):
 - Use primers targeting the HBV S-gene or Core gene.
 - Quantify viral DNA copies against a standard curve of plasmid HBV DNA.
- Cytotoxicity Control (MTS/MTT Assay):

- Run a parallel plate with the same drug concentrations but without DNA extraction.
- Add MTS reagent and measure absorbance at 490 nm.
- Validation: The Selectivity Index (SI) must be calculated as

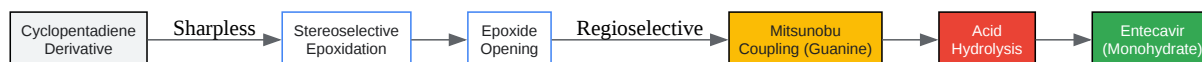
. A valid run requires $SI > 1000$.

Chemical Synthesis: The Scalable Route

The synthesis of Entecavir is complex due to its three chiral centers and the exocyclic double bond. The Bristol-Myers Squibb (BMS) commercial route utilizes a stereoselective approach.

4.1 Key Synthetic Workflow

The synthesis generally proceeds via the protection of the cyclopentyl hydroxyl groups, followed by a Mitsunobu coupling to introduce the guanine base.



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Caption: Simplified flow of the BMS stereoselective synthesis route for Entecavir.

Resistance Profile & Clinical Translation

Entecavir's success is defined by its high genetic barrier to resistance. Unlike Lamivudine, where a single mutation (M204V) renders the drug ineffective, Entecavir requires a specific "signature" of multiple mutations.

5.1 The Genetic Barrier

Resistance to Entecavir typically arises only in patients who are already refractory to Lamivudine. It requires:

- Background Mutations: M204V/I + L180M (Lamivudine resistance).
- Additional Hits: A mutation at T184, S202, or M250.

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Clinical Consequence: In nucleoside-naïve patients, the cumulative probability of genotypic resistance to Entecavir is <1.2% after 5 years of therapy. This makes it a preferred first-line agent over older generations.

References

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